BenchChemオンラインストアへようこそ!

2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

CYP inhibition drug metabolism structure-activity relationship

This substituted phenoxy acetamide uniquely combines a 2,4-dichlorophenoxy CYP-modulating motif, a 2-hydroxynaphthyl hydrogen-bond donor (1–3 kcal/mol binding energy contribution), and a phenylmethyl linker conferring 7 rotatable bonds for conformational flexibility. It enables direct head-to-head MTT testing against published glioblastoma-active analogs (IC50 0.59–3.24 µM), CYP isoform selectivity profiling to determine halogen-substitution effects on metabolic stability, and fragment-based X-ray co-crystallography studies that non-hydroxylated analogs cannot support. Procuring this precise compound—rather than close analogs with different substitution patterns or absent H-bond donors—is essential for generating structure-activity data that informs lead optimization and drug-drug interaction risk assessment.

Molecular Formula C25H19Cl2NO3
Molecular Weight 452.3 g/mol
Cat. No. B5123690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide
Molecular FormulaC25H19Cl2NO3
Molecular Weight452.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)NC(=O)COC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C25H19Cl2NO3/c26-18-11-13-22(20(27)14-18)31-15-23(30)28-25(17-7-2-1-3-8-17)24-19-9-5-4-6-16(19)10-12-21(24)29/h1-14,25,29H,15H2,(H,28,30)
InChIKeyYBRXVWSYIAYLSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes72 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide — Structural & Procurement Baseline


2-(2,4-Dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide is a synthetic small-molecule acetamide derivative (MF: C25H19Cl2NO3, MW: 452.3 g/mol) that integrates three pharmacologically relevant modules: a 2,4-dichlorophenoxy moiety, a 2-hydroxynaphthyl group, and a phenylmethyl (benzyl) linker . The compound belongs to the broader class of substituted phenoxy acetamides, which have been investigated for anticancer, anti-inflammatory, and analgesic properties [1]. Its IUPAC name is 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]acetamide. No CAS registry number has been publicly assigned as of the date of this evidence guide.

Why 2-(2,4-Dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide Cannot Be Freely Substituted with In-Class Analogs


Within the substituted phenoxy acetamide family, even minor structural perturbations translate into large shifts in target engagement, metabolic stability, and selectivity profiles. The 2,4-dichloro substitution pattern on the phenoxy ring is known to modulate cytochrome P450 inhibition potency; the mono‑chloro analog (2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide) displays CYP1A2 IC50 values that differ by an order of magnitude from other substitution patterns [1]. The 2‑hydroxy group on the naphthyl ring provides a hydrogen‑bond donor that is absent in simple naphthyl or tetrahydronaphthyl analogs, directly impacting ligand‑receptor binding topology [2]. The phenylmethyl linker contributes to molecular flexibility and lipophilicity that are not replicated by compounds lacking this motif (e.g., 2-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)acetamide) . Consequently, exchanging the target compound for a close analog—even one sharing the dichlorophenoxy core—introduces unpredictable alterations in potency, off‑target profile, and physicochemical properties, making generic substitution scientifically untenable without explicit head‑to‑head data.

Quantitative Differentiation Evidence: 2-(2,4-Dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide vs. Closest Analogs


CYP1A2 Inhibition Potency: Mono-Chloro Analog Provides Quantitative Baseline, Target Compound Expected to Diverge

The closest structurally characterized analog, 2-(4-chlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide, inhibits CYP1A2 with an IC50 of 1,400 nM in human liver microsomes [1]. The target compound differs by a second chlorine substituent at the 2‑position of the phenoxy ring. In related phenoxy acetamide series, adding a second halogen consistently alters CYP inhibition potency by ≥2‑fold; for example, 2,4-dichloro vs. 4-chloro substitution in acetamide‑chalcone hybrids shifts antiproliferative IC50 values by a factor of 3–5 [2]. While a direct CYP1A2 measurement for the target compound has not been published, the structural precedent indicates that its CYP1A2 IC50 will diverge significantly from the 1,400 nM baseline, affecting metabolic drug‑drug interaction risk.

CYP inhibition drug metabolism structure-activity relationship

Broader CYP Inhibition Selectivity Profile: Mono‑Chloro Analog Data Highlights Target‑Compound Differentiation Opportunity

The mono‑chloro analog exhibits a selectivity window across three major CYP isoforms: CYP1A2 IC50 = 1,400 nM, CYP2C9 IC50 = 2,800 nM, and CYP2C8 IC50 = 7,500 nM [1]. The 2‑fold difference between CYP1A2 and CYP2C9, and the >5‑fold window relative to CYP2C8, demonstrate that the core scaffold possesses inherent isoform selectivity. The additional 2‑chloro substituent in the target compound is positioned to interact with the CYP active‑site heme or substrate‑recognition site, potentially widening or narrowing this selectivity window. Quantifying the selectivity shift for the 2,4‑dichloro variant is a high‑value differentiator for procurement decisions in ADME‑Tox screening collections.

CYP selectivity off-target profiling drug-drug interaction

Anticancer Activity Landscape: Phenoxy Acetamide Class Potency Ranges Define Target‑Compound Positioning

A systematic study of substituted phenoxy acetamide derivatives tested against glioblastoma cell lines reported IC50 values ranging from 0.59 to 3.24 µM for the six most active compounds [1]. Within this set, the dichlorophenoxy motif consistently appeared among the more potent analogs. The target compound combines the 2,4‑dichlorophenoxy group (favorable for potency) with a 2‑hydroxynaphthyl‑phenylmethyl substituent—a combination not represented in the published series. This unique substitution pattern is predicted to place the compound within or below the 0.59–3.24 µM potency window, but explicit MTT data are required for confirmation.

anticancer MTT assay glioblastoma

Lipophilicity-Driven Property Differentiation: Calculated LogP Distinguishes 2,4-Dichloro Target from Naphthalen‑1‑yl and Tetrahydronaphthyl Analogs

The target compound (C25H19Cl2NO3) contains a hydroxynaphthyl‑phenylmethyl group that substantially increases molecular weight and lipophilicity relative to simpler naphthyl acetamides. The comparator 2-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)acetamide (C18H13Cl2NO2, MW 346.2) lacks both the phenylmethyl linker and the hydroxyl group . This structural simplification reduces the calculated LogP by an estimated 1.5–2.0 log units compared to the target compound, based on the additive contribution of the benzyl and hydroxyl fragments [1]. The higher LogP of the target compound predicts enhanced membrane permeability but also increased risk of CYP inhibition and plasma protein binding, making it a distinctly different tool compound for permeability‑retention studies.

lipophilicity drug-likeness physicochemical properties

Hydrogen‑Bond Donor Capacity: Target Compound’s Naphthol –OH Enables Interactions Absent in Non‑Hydroxylated Analogs

The 2‑hydroxynaphthyl motif in the target compound provides one hydrogen‑bond donor (HBD) in addition to the amide N–H. The mono‑chloro analog shares this feature, but the non‑hydroxylated comparator 2-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)acetamide lacks the hydroxyl group entirely (HBD count = 0) . In kinase and GPCR binding sites, a single HBD can contribute 1–3 kcal/mol to binding free energy through directed hydrogen bonds with backbone carbonyls or side‑chain acceptors [1]. This functional group is therefore a critical determinant of target engagement that cannot be mimicked by non‑hydroxylated analogs, even if they share the dichlorophenoxy core.

hydrogen bonding molecular recognition binding affinity

Molecular Topology and Conformational Flexibility: Phenylmethyl Linker Differentiates Target Compound from Direct N‑Naphthyl Analogs

The target compound incorporates a phenylmethyl spacer between the amide nitrogen and the naphthyl ring, resulting in 7 rotatable bonds. The direct naphthyl analog, 2-(2,4-dichlorophenoxy)-N-(naphthalen-1-yl)acetamide, contains only 4 rotatable bonds . The additional conformational freedom in the target compound allows the naphthyl and phenyl rings to adopt diverse spatial arrangements, expanding the accessible pharmacophore space. However, this comes at an entropic cost: each additional rotatable bond reduces binding affinity by approximately 0.5–1.5 kcal/mol upon rigidification in the bound state [1]. This trade‑off between conformational sampling and binding entropy is a key differentiator for applications in scaffold‑hopping and conformational screening libraries.

conformational analysis molecular topology scaffold diversity

Recommended Research & Industrial Application Scenarios for 2-(2,4-Dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide


ADME‑Tox Screening Library Expansion: CYP Inhibition Fingerprinting of a Novel Dichlorophenoxy Scaffold

The target compound is a high‑priority candidate for inclusion in CYP inhibition screening panels. The mono‑chloro analog has established baseline IC50 values for CYP1A2 (1,400 nM), CYP2C9 (2,800 nM), and CYP2C8 (7,500 nM) in human liver microsomes [1]. Procuring the 2,4‑dichloro variant enables direct measurement of the halogen‑substitution effect on CYP isoform potency and selectivity. The resulting data will inform structure‑activity relationships for metabolic stability and drug‑drug interaction risk, directly supporting lead optimization programs in medicinal chemistry.

Anticancer Phenotypic Screening: Establishing Potency Rank Order in the Substituted Phenoxy Acetamide Class

The published substituted phenoxy acetamide series demonstrates glioblastoma cytotoxicity with IC50 values spanning 0.59 to 3.24 µM [2]. The target compound combines the potency‑enhancing 2,4‑dichlorophenoxy motif with a novel 2‑hydroxynaphthyl‑phenylmethyl substituent not present in the original library. Head‑to‑head MTT testing against the six most active published compounds will determine whether the target compound achieves best‑in‑class potency. This application directly addresses the procurement question: 'Is this compound more potent than the existing analogs?'

Hydrogen‑Bond‑Directed Fragment‑Based Drug Discovery: Probing Naphthol‑Mediated Recognition

The 2‑hydroxynaphthyl moiety provides a hydrogen‑bond donor (HBD) that is absent in the naphthalen‑1‑yl analog . This functional group can engage backbone carbonyls or side‑chain acceptors in kinase ATP‑binding pockets, contributing 1–3 kcal/mol to binding free energy [3]. The target compound is suited for fragment‑based screening and X‑ray co‑crystallography studies aimed at mapping hydrogen‑bond networks in target proteins. Its procurement enables structure‑based design efforts that cannot be advanced using non‑hydroxylated analogs.

Conformational Diversity Screening: Rotatable Bond‑Rich Scaffold for Pharmacophore Exploration

With 7 rotatable bonds, the target compound offers significantly greater conformational flexibility than the 4‑rotatable‑bond naphthalen‑1‑yl analog . This property makes it valuable for exploring pharmacophore space in virtual screening and for generating conformational ensembles for molecular dynamics simulations. Researchers investigating the entropic penalty of ligand rigidification upon binding can use the target compound as a flexible probe and its naphthalen‑1‑yl analog as a constrained comparator, quantifying the ΔΔG associated with the phenylmethyl linker [4].

Quote Request

Request a Quote for 2-(2,4-dichlorophenoxy)-N-[(2-hydroxynaphthyl)phenylmethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.